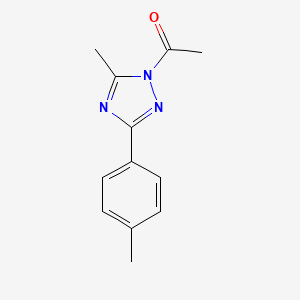
1H-1,2,4-Triazole, 1-acetyl-5-methyl-3-(4-methylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Methyl-3-(p-tolyl)-1H-1,2,4-triazol-1-yl)ethan-1-one is a heterocyclic compound that features a triazole ring Triazoles are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and materials science
Méthodes De Préparation
The synthesis of 1-(5-Methyl-3-(p-tolyl)-1H-1,2,4-triazol-1-yl)ethan-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of p-tolyl hydrazine with acetic anhydride, followed by cyclization with methyl isocyanate. The reaction conditions often require a catalyst and controlled temperature to ensure the formation of the triazole ring .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1-(5-Methyl-3-(p-tolyl)-1H-1,2,4-triazol-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazole derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium or copper salts. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(5-Methyl-3-(p-tolyl)-1H-1,2,4-triazol-1-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has shown potential as an antimicrobial and antifungal agent, making it a candidate for the development of new antibiotics.
Medicine: Research has indicated its potential use in the treatment of various diseases due to its biological activity.
Mécanisme D'action
The mechanism of action of 1-(5-Methyl-3-(p-tolyl)-1H-1,2,4-triazol-1-yl)ethan-1-one involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s antimicrobial and antifungal effects .
Comparaison Avec Des Composés Similaires
1-(5-Methyl-3-(p-tolyl)-1H-1,2,4-triazol-1-yl)ethan-1-one can be compared with other triazole derivatives, such as:
1-(4-Chlorophenyl)-3-(p-tolyl)-1H-1,2,4-triazole: Similar in structure but with a chlorine substituent, which may alter its biological activity.
1-(3-Methyl-4-nitrophenyl)-1H-1,2,4-triazole: Contains a nitro group, which can significantly change its reactivity and applications.
1-(4-Methoxyphenyl)-1H-1,2,4-triazole: The methoxy group can enhance its solubility and interaction with biological targets.
The uniqueness of 1-(5-Methyl-3-(p-tolyl)-1H-1,2,4-triazol-1-yl)ethan-1-one lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
61598-90-1 |
|---|---|
Formule moléculaire |
C12H13N3O |
Poids moléculaire |
215.25 g/mol |
Nom IUPAC |
1-[5-methyl-3-(4-methylphenyl)-1,2,4-triazol-1-yl]ethanone |
InChI |
InChI=1S/C12H13N3O/c1-8-4-6-11(7-5-8)12-13-9(2)15(14-12)10(3)16/h4-7H,1-3H3 |
Clé InChI |
XTBQSHFANLHHGN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=NN(C(=N2)C)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Ethyl-3-(2-(methylthio)ethyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12882067.png)
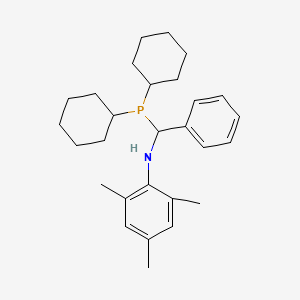
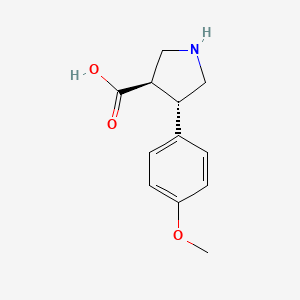
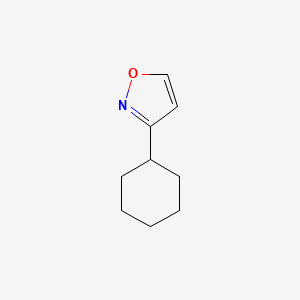
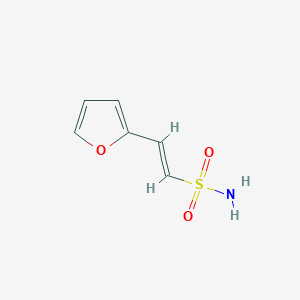
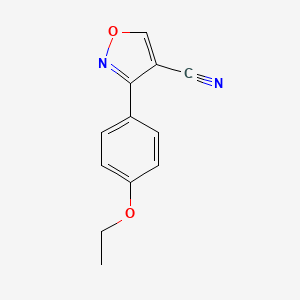
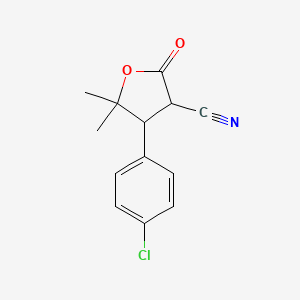
![2-{[1-(2-Fluorophenyl)isoquinolin-3-yl]oxy}-N,N-dimethylethan-1-amine](/img/structure/B12882104.png)
![9-Isopropyl-1,2,3,4,6-pentamethyldibenzo[b,d]furan](/img/structure/B12882108.png)
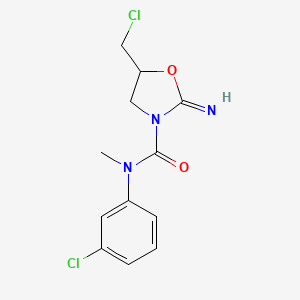
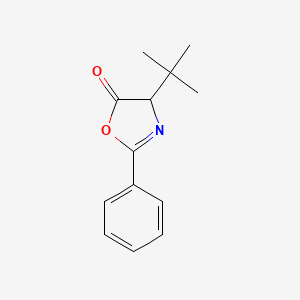

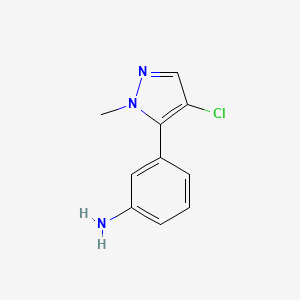
![1-(2-Chlorobenzo[d]oxazol-4-yl)ethanone](/img/structure/B12882148.png)
